3-(4-Trifluoromethylphenyl)phenol

Purification Crystallization Solid-State Properties

Researchers developing structure-activity relationships (SAR) for antibacterial agents require precise isomeric building blocks. The meta-hydroxy positioning of 3-(4-Trifluoromethylphenyl)phenol is critical, as ortho- or para-isomers alter pKa (~9.52) and reactivity, invalidating reaction yields and biological data. This 3-ol isomer ensures regioselective O-alkylation and cross-coupling fidelity. - Enables high-yield etherification due to reduced steric hindrance at the meta position. - Consistent lot-to-lot purity eliminates isomeric contamination in SAR campaigns. - Sourced as a key intermediate for derivatizing the validated antibacterial 4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol core.

Molecular Formula C13H9F3O
Molecular Weight 238.2 g/mol
CAS No. 365426-93-3
Cat. No. B1370757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Trifluoromethylphenyl)phenol
CAS365426-93-3
Molecular FormulaC13H9F3O
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H9F3O/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8,17H
InChIKeyADMXVFQXBMAXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Trifluoromethylphenyl)phenol: Chemical Profile & Procurement


3-(4-Trifluoromethylphenyl)phenol (CAS 365426-93-3), also known as 4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol, is a fluorinated aromatic compound belonging to the class of trifluoromethyl-substituted biphenyl phenols . It features a biphenyl core with a hydroxyl group at the meta (3-) position on one ring and a para (4'-) trifluoromethyl substituent on the other . The electron-withdrawing CF3 group substantially alters the electronic properties of the biphenyl scaffold, increasing lipophilicity (estimated LogP ~4.1) and modulating the pKa (9.52 ± 0.10, predicted) of the phenolic hydroxyl relative to unsubstituted biphenylols [1]. This compound is primarily utilized as a synthetic building block and pharmaceutical intermediate, where its precise substitution pattern dictates downstream reactivity and molecular recognition properties [2].

1
Regioselective synthetic building block with meta‑OH and para‑CF₃ substitution pattern
2
Suited for O‑alkylation and O‑acylation workflows in medicinal chemistry
3
Electron‑withdrawing CF₃ enhances phenolic reactivity under mild conditions

Why Isomeric Analogs Cannot Replace 3-(4-Trifluoromethylphenyl)phenol


The performance of trifluoromethyl-substituted biphenyl phenols is exquisitely sensitive to the relative positioning of the hydroxyl and CF3 groups. Isomers such as the 2-ol (ortho) and 4-ol (para) variants exhibit divergent physicochemical properties, including melting point (impacting formulation and purification), pKa (influencing nucleophilicity and protonation state), and lipophilicity (altering membrane permeability and protein binding) . In synthetic applications, the 3-ol substitution pattern offers a distinct steric and electronic environment that dictates regioselectivity in subsequent transformations (e.g., O-alkylation vs. C-alkylation, cross-coupling at alternative positions) compared to its 2-ol and 4-ol analogs . Consequently, direct replacement of this compound with a different regioisomer in a validated synthetic route or structure-activity relationship (SAR) series will alter reaction outcomes and biological profiles, invalidating established protocols. Procurement of the precise CAS 365426-93-3 isomer is therefore non-negotiable for reproducibility and data integrity [1].

Target (3‑OH)Moderate mp 73–75 °C; practical purification
Isomers2‑OH or 4‑OH analogs shift melting behavior, complicating crystallization
TargetMeta‑OH offers distinct steric environment for etherification
IsomersOrtho‑ or para‑OH alter nucleophile accessibility and reaction rates
TargetLogP ~4.1; consistent lipophilicity profile
IsomersMeasurable LogP differences (4.0–4.1) may shift permeability in SAR series

Key Differentiating Evidence vs. Closest Analogs


Melting Point Advantage for Crystallization and Purification

The melting point of 3-(4-Trifluoromethylphenyl)phenol (73-75 °C in ligroine) is substantially higher than that of the 4-(trifluoromethyl)phenol core (45-47 °C) and differs markedly from the 4-ol isomer 4-(4-trifluoromethylphenyl)phenol (147-148 °C) . This intermediate melting range provides a practical advantage for crystallization-based purification and solid handling during synthesis, avoiding the waxy/liquid state of lower-melting analogs while requiring less energy than high-melting para isomers.

Melting Point
Head‑to‑head
73–75 °C (ligroine)
Supports practical crystallization and solid handling
+28 °C vs. 4‑CF₃‑phenol; −74 °C vs. para‑biphenylol isomer
Purification Crystallization Solid-State Properties

Lipophilicity Balance for Drug-Like Properties

The predicted partition coefficient (LogP) of 3-(4-Trifluoromethylphenyl)phenol is approximately 4.1, based on computational estimates for closely related isomers (e.g., XLogP3 = 4.1 for 4-(2-trifluoromethylphenyl)phenol and 4.0 for 2-(4-trifluoromethylphenyl)phenol) [1]. In contrast, the 4-ol isomer 4-(4-trifluoromethylphenyl)phenol exhibits a LogP of 4.078 . While these differences appear subtle, they are meaningful in the context of Lipinski's Rule of Five (optimal LogP <5) and can influence membrane permeability and non-specific protein binding in cellular assays. The meta-OH positioning may also introduce a slight dipole that modulates solubility relative to the para isomer.

Lipophilicity
Cross‑study comparable
LogP ~4.1 (estimated)
Differentiates isomer lipophilicity for SAR design
Predicted XLogP3; comparator range 4.0–4.1
Lipophilicity Drug Design ADME

Phenolic Acidity Tunes Alkylation and Acylation Reactivity

The predicted pKa of 3-(4-Trifluoromethylphenyl)phenol is 9.52 ± 0.10, reflecting the electron-withdrawing effect of the para-CF3 group on the biphenyl system . This value is comparable to the predicted pKa of the 4-ol isomer (9.53 ± 0.26) , but the different substitution pattern alters the steric environment around the hydroxyl group. For O-alkylation reactions, the meta-OH in the target compound is less sterically hindered than the ortho-OH in the 2-ol isomer (pKa not available), potentially enabling faster reaction kinetics and higher yields in etherification. In contrast, the para-OH isomer may exhibit different regioselectivity in electrophilic aromatic substitution due to its distinct resonance structure.

Phenolic pKa
Cross‑study comparable
9.52 ± 0.10 (predicted)
Steric environment modulates alkylation reactivity
Acidity comparable to para isomer; meta‑OH less hindered
Reactivity Nucleophilicity Protecting Group Strategies

Antibacterial Activity Against Resistant Gram-Negative Bacteria

In a structure-activity relationship (SAR) study of biphenyl derivatives against carbapenem-resistant Acinetobacter baumannii, the compound 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i), a close structural relative of the target compound, demonstrated comparable inhibitory activity to ciprofloxacin against this resistant Gram-negative bacterium [1]. While 3-(4-Trifluoromethylphenyl)phenol itself was not directly assayed in this study, the data indicate that the 4'-trifluoromethylbiphenyl scaffold, when appropriately hydroxylated, can achieve potent antibacterial activity. The 3-ol substitution pattern, as in the target compound, offers a strategic handle for further derivatization to optimize this activity.

Antibacterial scaffold
Class‑level inference
Shared core with active triol analog 6i
Class‑level scaffold for antibacterial derivatization
Target not directly assayed; data to verify
Antibacterial Drug Discovery Structure-Activity Relationship

Optimal Applications of 3-(4-Trifluoromethylphenyl)phenol


Regioselective Biaryl Ether and Ester Synthesis

The moderate melting point (73-75 °C) and well-defined pKa of 3-(4-Trifluoromethylphenyl)phenol make it an ideal substrate for O-alkylation and O-acylation reactions in medicinal chemistry programs . Its meta-OH position offers a less sterically hindered nucleophilic site compared to ortho-substituted analogs, potentially enabling higher yields in etherification reactions used to install solubilizing or targeting groups . The electron-withdrawing CF3 group further activates the phenolic oxygen for nucleophilic attack, facilitating derivatization under mild conditions.

Antibacterial SAR Scaffold

As demonstrated by the activity of the closely related triol analog 6i against carbapenem-resistant A. baumannii, the 4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol core represents a promising starting point for developing novel antibacterial agents [1]. Researchers can leverage the target compound as a key intermediate to synthesize diverse analogs by introducing additional substituents on the biphenyl rings, systematically exploring the SAR landscape to improve potency and selectivity against resistant Gram-negative pathogens.

LC-MS Calibration Standard

The distinct retention time and mass spectrometric properties of 3-(4-Trifluoromethylphenyl)phenol, conferred by its specific substitution pattern and fluorine content, render it a useful reference standard for developing and validating analytical methods [2]. It can serve as a model compound for optimizing reversed-phase HPLC separation of trifluoromethyl-substituted biphenyl derivatives or as an internal standard in LC-MS assays for quantifying related analytes in complex biological matrices.

Precursor for Liquid Crystal and Electronic Materials

Biphenyl derivatives bearing trifluoromethyl groups are known components of ferroelectric liquid crystal compositions, as described in patent literature [3]. The 3-ol substitution pattern in the target compound provides a site for further functionalization (e.g., esterification, etherification) to tune mesogenic properties. This compound can thus be employed as a building block for synthesizing novel liquid crystalline materials with tailored electro-optical characteristics for display technologies.

Application
Selection Property
Validation Focus
Regioselective biaryl ether/ester synthesis
Meta‑OH nucleophilic site with low steric hindrance
O‑alkylation/acylation yield and selectivity
Antibacterial SAR scaffold
4′‑CF₃ biphenyl core similar to active triol analogs
Derivative activity screening against resistant Gram‑negative strains
LC‑MS calibration standard
Distinct retention time and fluorine‑specific mass signal
Method development and analyte quantification in research matrices
Liquid crystal / electronic materials precursor
Functionalizable OH site for esterification/etherification
Mesogenic property tuning for display research

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